Anticonvulsant Activity Abolished vs. Hydantoin Analogs
In a direct head-to-head comparison, 3-oxo-4-substituted 1,2,5-thiadiazolidine 1,1-dioxides (sulfonyl analogs) were evaluated against the corresponding hydantoins (carbonyl analogs) in the maximal electroshock seizure (MES) test. In all cases where a direct comparison was possible, replacement of the central carbonyl group of the hydantoin with a sulfonyl moiety led to a significant reduction or complete abolition of anticonvulsant activity [1].
| Evidence Dimension | Anticonvulsant activity in MES test |
|---|---|
| Target Compound Data | Significantly reduced or abolished activity |
| Comparator Or Baseline | Hydantoins (carbonyl analogs) with demonstrated anticonvulsant activity |
| Quantified Difference | Activity abolished (non-quantitative descriptor in primary source) |
| Conditions | Maximal electroshock seizure (MES) test in mice |
Why This Matters
This evidence explicitly demonstrates that the sulfonyl moiety is not a bioisostere for the carbonyl group in this context, directly informing the selection of the thiadiazolidine scaffold for applications where hydantoins are unsuitable due to metabolic instability or off-target effects.
- [1] Lee, C. H., & Kohn, H. (1990). Anticonvulsant properties of 3-oxo- and 3-imino-4-substituted 1,2,5-thiadiazolidine 1,1-dioxides. Journal of Pharmaceutical Sciences, 79(8), 716-718. View Source
